2,3-Naphthalenedicarboxylic acid
Overview
Description
2,3-Naphthalenedicarboxylic acid is an organic compound with the molecular formula C12H8O4. It is one of the dicarboxylic acids derived from naphthalene, where two carboxyl groups are attached to the 2nd and 3rd positions of the naphthalene ring. This compound is typically found as a white crystalline powder and is known for its low solubility in water but good solubility in organic solvents such as ether, chloroform, and benzene .
Mechanism of Action
Target of Action
2,3-Naphthalenedicarboxylic acid primarily targets rare earth elements . It forms complexes with these elements, which are used in the assembly of coordination polymers . These polymers have potential applications as functional materials .
Mode of Action
The compound interacts with rare earth elements to form complexes of the formula: Ln2(C12H6O4)3·nH2O, where Ln = La(III)-Lu(III) and Y(III); n varies depending on the specific element . This interaction is facilitated by the two carboxyl groups in the compound, which can be completely or partially deprotonated, inducing rich coordination modes .
Pharmacokinetics
The compound is sparingly soluble in water , which could impact its absorption and distribution in the body. Its stability at room temperature may also affect its metabolism and excretion.
Result of Action
The primary result of the compound’s action is the formation of complexes with rare earth elements . These complexes are stable at room temperature and lose all water molecules upon heating . The anhydrous compounds are stable up to about 773 K and then decompose to corresponding oxides .
Action Environment
Environmental factors such as temperature can influence the action of this compound. For instance, heating the compound in an air atmosphere leads to the loss of all water molecules in its complexes . The stability of the anhydrous compounds up to about 773 K suggests that high temperatures could affect the compound’s efficacy and stability .
Biochemical Analysis
Biochemical Properties
The complexes of rare earth elements with 2,3-Naphthalenedicarboxylic acid have been synthesized and characterized . These complexes are sparingly soluble in water and stable at room temperature . They have been used in the assembly of coordination polymers .
Molecular Mechanism
It is known that it can form complexes with rare earth elements , but the details of these interactions and how they exert their effects at the molecular level are not clear.
Temporal Effects in Laboratory Settings
In laboratory settings, the complexes of rare earth elements with this compound lose all water molecules in several steps during heating in air atmosphere . The anhydrous compounds are stable up to about 773 K and then decompose to corresponding oxides .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Naphthalenedicarboxylic acid can be synthesized through the oxidation of 2,3-dimethylnaphthalene using sodium dichromate dihydrate in an aqueous medium. The reaction is carried out in an autoclave at 250°C for 18 hours, followed by acidification with hydrochloric acid to precipitate the product . Another method involves the hydrolysis of 3-cyano-2-naphthoic acid, which is obtained from 3-amino-2-naphthoic acid via the Sandmeyer reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves the oxidation of 2,3-dimethylnaphthalene using a cobalt-manganese-bromine catalyst in acetic acid with molecular oxygen . This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3-Naphthalenedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form naphthalene-2,3-dicarboxylic anhydride.
Reduction: Reduction reactions can convert it into corresponding alcohols or aldehydes.
Substitution: The carboxyl groups can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Sodium dichromate in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products
Oxidation: Naphthalene-2,3-dicarboxylic anhydride.
Reduction: 2,3-Dihydroxynaphthalene.
Substitution: This compound esters and amides.
Scientific Research Applications
2,3-Naphthalenedicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of coordination polymers and metal-organic frameworks.
Biology: Acts as a fluorescent derivatization agent for primary amines, amino acids, and small peptides.
Industry: Utilized in the production of liquid crystal display materials, pesticides, and inks.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Naphthalenedicarboxylic acid
- 2,6-Naphthalenedicarboxylic acid
- 1,2-Benzenedicarboxylic acid
Uniqueness
2,3-Naphthalenedicarboxylic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. Unlike its isomers, it forms highly fluorescent and stable derivatives, making it particularly valuable in fluorescence-based applications .
Properties
IUPAC Name |
naphthalene-2,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c13-11(14)9-5-7-3-1-2-4-8(7)6-10(9)12(15)16/h1-6H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHARCSTZAGNHOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062229 | |
Record name | 2,3-Naphthalenedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2169-87-1 | |
Record name | 2,3-Naphthalenedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2169-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Naphthalenedicarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002169871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Naphthalenedicarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16063 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Naphthalenedicarboxylic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3-Naphthalenedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphthalene-2,3-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.834 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-NAPHTHALENEDICARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CE3YD57YJX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.